tert-Butyl (3-amino-2-methylpropyl)carbamate
Description
tert-Butyl (3-amino-2-methylpropyl)carbamate is a carbamate-protected amine with the molecular formula C₉H₂₀N₂O₂ and a molecular weight of 188.27 g/mol. It features a tert-butyloxycarbonyl (Boc) group attached to a branched aliphatic chain containing a primary amino group. This compound is widely used in medicinal chemistry as an intermediate for synthesizing kinase inhibitors and other bioactive molecules due to its stability and ease of deprotection under acidic conditions . Its synthesis typically involves Boc protection of 3-amino-2-methylpropan-1-amine, yielding the product in high purity (89% yield) as a white solid .
Properties
IUPAC Name |
tert-butyl N-(3-amino-2-methylpropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(5-10)6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDMEFMUSKDHOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659761 | |
| Record name | tert-Butyl (3-amino-2-methylpropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480452-05-9 | |
| Record name | tert-Butyl (3-amino-2-methylpropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-Butoxycarbonyl)-2-methyl-1,3-diaminopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
N-Boc-2-methyl-1,3-propanediamine, also known as tert-Butyl N-(3-Amino-2-methylpropyl)carbamate or tert-Butyl (3-amino-2-methylpropyl)carbamate, is a chemical compound used in the synthesis of various pharmaceuticals and biochemicals
Mode of Action
The compound is used as a building block in the synthesis of various derivatives. It is involved in the formation of bonds with other molecules, contributing to the structure and function of the resulting compounds.
Biochemical Pathways
The compound is used in the synthesis of derivatives that can potentially target various biochemical pathways. .
Pharmacokinetics
The compound’s properties such as its molecular weight and structure suggest that it may have good bioavailability.
Result of Action
The molecular and cellular effects of N-Boc-2-methyl-1,3-propanediamine’s action are largely dependent on the specific context of its use, particularly the compounds it is used to synthesize.
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of N-Boc-2-methyl-1,3-propanediamine. For instance, it is recommended to store the compound in a dark place under an inert atmosphere at a temperature between 2-8°C.
Biological Activity
tert-Butyl (3-amino-2-methylpropyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular structure of this compound features a carbamate functional group, which is known to enhance the compound's stability and bioactivity. The presence of amino groups allows for interactions with various biological targets, including enzymes and receptors.
The primary mechanism through which this compound exerts its biological effects involves its interaction with specific enzymes. Notably, it targets Methionine aminopeptidase 1 , an enzyme crucial for protein synthesis and maturation. This interaction influences cotranslational modifications essential for protein functionality, indicating a significant role in cellular processes such as signal transduction and gene expression.
Antimicrobial Properties
Preliminary studies suggest that compounds with similar structures exhibit notable antimicrobial activity. The amino groups in this compound may facilitate interactions with microbial membranes, enhancing its efficacy against various pathogens.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown that related compounds can reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Anticancer Potential
Emerging evidence points to the anticancer potential of this compound. Compounds with similar configurations have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a significant reduction in bacterial growth, supporting its potential use as an antimicrobial agent.
Study 2: Anti-inflammatory Effects
In a controlled in vitro experiment, this compound was tested for its ability to modulate inflammatory responses in human astrocytes. The findings revealed a marked decrease in TNF-α levels, highlighting its anti-inflammatory properties .
Study 3: Anticancer Activity
A recent investigation into the anticancer effects of this compound demonstrated its ability to inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The study concluded that further exploration could lead to new therapeutic strategies for cancer treatment.
Applications and Future Directions
| Application | Description |
|---|---|
| Antimicrobial Agent | Potential use in treating infections caused by resistant bacterial strains. |
| Anti-inflammatory Drug | Possible development as a therapeutic agent for inflammatory diseases like rheumatoid arthritis. |
| Cancer Therapeutics | Exploration as a lead compound for developing anticancer drugs targeting specific pathways. |
Scientific Research Applications
Chemistry
In organic chemistry, tert-butyl (3-amino-2-methylpropyl)carbamate serves as a building block for the synthesis of more complex molecules. It is utilized in various organic reactions to explore reaction mechanisms and pathways, particularly in the development of new synthetic methodologies.
Biology
This compound is instrumental in biological research, particularly in studying enzyme interactions and protein modifications . Its unique structure allows researchers to use it as a model compound to understand the behavior of similar molecules in biological systems. Notably, it has been shown to target Methionine aminopeptidase 1, influencing protein synthesis through cotranslational modification processes .
Medicine
In the medical field, this compound is being explored for its therapeutic potential . It has been studied for its effects on various biological targets and pathways, indicating possible applications in drug development for neurological disorders and other conditions . The compound's ability to cross biological membranes suggests good bioavailability, making it a candidate for pharmaceutical applications.
Industry
Industrially, this compound is used in the production of pharmaceuticals , agrochemicals , and other specialty chemicals. Its unique properties make it valuable for various applications, including as a reagent in organic synthesis and as an intermediate in drug manufacturing .
Data Table: Applications Overview
| Application Area | Specific Uses | Key Features |
|---|---|---|
| Chemistry | Building block for complex molecules | Enhances synthetic methodologies |
| Biology | Enzyme interaction studies | Targets Methionine aminopeptidase 1 |
| Medicine | Drug development | Good bioavailability; potential therapeutic effects |
| Industry | Production of pharmaceuticals and agrochemicals | Versatile reagent; valuable intermediate |
Case Studies
-
Enzyme Interaction Study:
Research conducted on the interaction of this compound with Methionine aminopeptidase 1 demonstrated its role in protein maturation processes. The study revealed that the compound significantly influences enzyme activity, highlighting its potential in therapeutic applications targeting protein synthesis pathways . -
Pharmaceutical Development:
A study exploring the compound's effects on neurological disorders indicated that it could serve as a lead compound in developing new treatments. Its structural properties allow modifications that enhance efficacy against specific biological targets associated with these disorders . -
Industrial Application:
In an industrial context, the use of this compound in continuous flow reactors has shown improved yields and purity in pharmaceutical manufacturing processes. This application underscores its importance in scaling up production while maintaining quality standards .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl (3-amino-2-methylpropyl)carbamate with analogous carbamates, focusing on structural features, synthesis, physicochemical properties, and applications.
Structural and Functional Group Variations
| Compound Name | Molecular Formula | Key Functional Groups | Structural Differences |
|---|---|---|---|
| This compound | C₉H₂₀N₂O₂ | Boc, primary amino, branched chain | Reference compound |
| tert-Butyl (3-hydroxypropyl)carbamate | C₈H₁₇NO₃ | Boc, hydroxyl | Amino replaced with hydroxyl |
| tert-Butyl (3-(methylamino)propyl)carbamate | C₉H₂₀N₂O₂ | Boc, secondary methylamino | Methyl substitution on amino group |
| tert-Butyl (4-aminobutyl)carbamate hydrochloride | C₉H₂₀ClN₂O₂ | Boc, primary amino, linear chain | Longer carbon chain; hydrochloride salt form |
| tert-Butyl (2-azidoethyl)amino propylcarbamate | C₁₀H₂₀N₆O₂ | Boc, azido, tertiary amine | Azido group for click chemistry applications |
Key Observations :
- Branching vs.
- Functional Group Reactivity: The hydroxyl group in tert-butyl (3-hydroxypropyl)carbamate limits nucleophilic reactivity but enables esterification or oxidation pathways, unlike the amino group in the target compound .
- Salt Forms: Hydrochloride salts (e.g., tert-butyl (4-aminobutyl)carbamate hydrochloride) improve solubility in polar solvents, critical for biological assays .
Key Observations :
- The target compound’s high yield (89%) reflects efficient Boc protection under mild conditions, comparable to tert-butyl (3-hydroxypropyl)carbamate (92%) .
- Azido-containing analogs require specialized handling due to azide toxicity, complicating their synthesis .
Physicochemical Properties
| Compound Name | Solubility | Stability | NMR Shifts (1H, δ ppm) |
|---|---|---|---|
| This compound | Low in water | Stable at RT | 0.94 (d, J=6.8 Hz, CH3), 3.42–3.21 (m, CH2N) |
| tert-Butyl (3-hydroxypropyl)carbamate | Moderate in EtOAc | Hygroscopic | 3.68–3.52 (m, CH2O), 1.47–1.32 (m, CH2) |
| tert-Butyl (4-aminobutyl)carbamate hydrochloride | High in DMSO | Sensitive to moisture | 2.75 (h, J=6.6 Hz, CH2NH2), 1.68–1.47 (m) |
Key Observations :
- The target compound’s low water solubility is typical of Boc-protected amines, whereas hydrochloride salts (e.g., tert-butyl (4-aminobutyl)carbamate hydrochloride) exhibit improved solubility .
- NMR data highlights distinct branching (δ 0.94 ppm for CH3) in the target compound, absent in linear analogs .
Key Observations :
- Structural modifications influence toxicity; aryl-substituted analogs (e.g., tert-butyl (2-(4-aminophenyl)propyl)carbamate) may pose higher risks due to aromatic amine reactivity .
Preparation Methods
Reaction Mechanism and Design
The mixed anhydride method, derived from adaptations of lacosamide synthesis protocols, involves sequential activation of N-Boc-protected amino acids. While the original patent focuses on synthesizing (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-tert-butyl carbamate, the methodology is transferable to tert-butyl (3-amino-2-methylpropyl)carbamate by modifying the amine component.
The reaction proceeds via:
- Mixed anhydride formation : N-Boc-D-serine reacts with chloromethyl isobutyl carbonate (i-BuOCOCl) in the presence of N-methylmorpholine (NMM), generating an activated intermediate.
- Amine coupling : The anhydride undergoes nucleophilic attack by 3-amino-2-methylpropylamine, yielding the Boc-protected product.
Experimental Procedure and Optimization
Key parameters from patent CN102020589B:
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| N-Boc-D-serine (g) | 51.3 | 51.3 | 51.3 |
| i-BuOCOCl (g) | 37.59 | 44.42 | 51.25 |
| NMM (g) | 27.83 | 32.99 | 38.06 |
| 3-Amino-2-methylpropylamine (g) | 29.48 | 34.84 | 40.20 |
| Solvent (anhydrous EA, mL) | 400 | 400 | 400 |
| Temperature (°C) | -10 to 15 | -20 to 20 | 0 to 15 |
| Yield (%) | 90.2 | 91.0 | 93.1 |
Critical steps :
- Temperature control : Maintaining sub-zero temperatures (-10°C to -20°C) during anhydride formation minimizes side reactions.
- Solvent choice : Anhydrous ethyl acetate (EA) ensures compatibility with moisture-sensitive reagents.
- Workup : Post-reaction washes with dilute HCl and brine remove unreacted reagents, followed by crystallization using hexane/EA (8:1).
Direct Boc Protection of 3-Amino-2-Methylpropylamine
Simplified Carbamate Formation
This one-step method employs Boc anhydride [(Boc)₂O] to protect the primary amine of 3-amino-2-methylpropylamine. The reaction is conducted under mild conditions, making it suitable for industrial-scale synthesis.
General procedure :
- Dissolve 3-amino-2-methylpropylamine (1.0 equiv) in tetrahydrofuran (THF) or dichloromethane (DCM).
- Add Boc anhydride (1.1 equiv) and a catalytic base (e.g., 4-dimethylaminopyridine, DMAP).
- Stir at 20–25°C for 12–24 hours.
- Purify via column chromatography or recrystallization.
Yield and Purity Considerations
While explicit yield data for this route are not provided in the cited sources, analogous Boc protections typically achieve 85–95% yields under optimized conditions. Key factors include:
- Stoichiometry : Slight excess of Boc anhydride ensures complete amine conversion.
- Base selection : DMAP accelerates the reaction by deprotonating the amine.
- Solvent polarity : THF enhances solubility of intermediates, while DCM simplifies workup.
Comparative Analysis of Methods
The mixed anhydride method offers superior yields and reproducibility, as demonstrated in multi-gram syntheses. However, the direct protection route reduces synthetic complexity and avoids hazardous reagents like i-BuOCOCl.
Applications and Industrial Relevance
This compound’s stability under acidic conditions makes it ideal for:
Q & A
Q. What are the common synthetic routes for tert-Butyl (3-amino-2-methylpropyl)carbamate?
Methodological Answer: The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and 3-amino-2-methylpropylamine under alkaline conditions. Key steps include:
- Reagents : tert-Butyl chloroformate, 3-amino-2-methylpropylamine, triethylamine (TEA) as a base .
- Conditions : Reactions are performed in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to suppress side reactions like hydrolysis or over-alkylation .
- Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >85% purity .
Q. How is this compound characterized post-synthesis?
Methodological Answer: Standard analytical techniques include:
- NMR Spectroscopy : H and C NMR confirm carbamate formation (e.g., tert-butyl group at δ ~1.4 ppm for H; carbonyl at δ ~155 ppm for C) .
- Mass Spectrometry (MS) : ESI-MS or HRMS verifies the molecular ion peak ([M+H] for CHNO: m/z 189.16) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during synthesis?
Methodological Answer: Optimization involves controlling steric and electronic factors:
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the amine, while low temperatures (0–5°C) reduce competing hydrolysis .
- Base Choice : TEA or DMAP (4-dimethylaminopyridine) improves reaction efficiency by scavenging HCl .
- Monitoring : In-line FTIR tracks carbamate bond formation (C=O stretch at ~1700 cm) .
Q. How do structural modifications (e.g., fluorination) impact biological activity?
Methodological Answer: Comparative studies of analogs (e.g., difluoroethyl or methylamino derivatives) reveal:
- Fluorination : Enhances metabolic stability and target binding (e.g., increased logP from 1.2 to 2.1) but may reduce solubility .
- Methylamino Groups : Improve cellular permeability (e.g., Caco-2 permeability assay: P >5 × 10 cm/s) .
| Analog | Modification | logP | Solubility (mg/mL) | Bioactivity (IC, nM) |
|---|---|---|---|---|
| Parent compound | None | 1.2 | 12.5 | 450 |
| Difluoroethyl derivative | -CF- group | 2.1 | 8.2 | 320 |
| Methylamino derivative | -NHCH | 0.9 | 15.8 | 520 |
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles:
- Assay Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., hydrolyzed carbamate or alkylated amines) that may interfere with activity .
- Structural Confirmation : X-ray crystallography or 2D NMR (e.g., NOESY) validates stereochemical integrity .
Methodological Best Practices
Q. What purification techniques are most effective for this compound?
Methodological Answer:
- Chromatography : Flash silica gel chromatography (ethyl acetate/hexane, 1:3) resolves carbamate from unreacted amine .
- Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity for biological assays .
- Troubleshooting : Use scavengers (e.g., molecular sieves) to prevent moisture-induced degradation during purification .
Q. How to interpret 1^11H NMR coupling constants for structural confirmation?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
